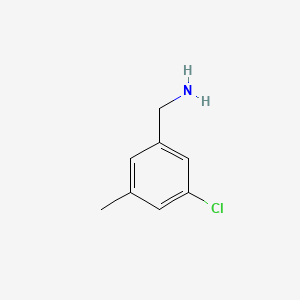

3-Chloro-5-methylbenzyl amine

Description

Overview of Strategic Synthetic Routes for Complex Amine Structures

The synthesis of complex amine structures has evolved significantly from classical methods to more sophisticated and efficient strategies. ijrpr.com Traditional approaches such as reductive amination and the Hofmann alkylation often face challenges related to selectivity and the use of harsh reaction conditions. acs.org Modern synthetic chemistry has introduced a variety of powerful techniques to overcome these limitations.

Key modern strategies for amine synthesis include:

Transition Metal-Catalyzed Cross-Coupling Reactions: Methods like the Buchwald-Hartwig, Suzuki-Miyaura, and Negishi reactions have become indispensable for forming carbon-nitrogen bonds, enabling the synthesis of a wide range of aromatic amines. ijrpr.com

Catalytic Hydrogenation: This method is widely used for the reduction of nitro compounds to primary amines.

Reductive Amination: This remains a fundamental method, involving the reaction of aldehydes or ketones with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent. The use of biocatalysts, such as imine reductases (IREDs) and reductive aminases (RedAms), has transformed this approach, offering high stereoselectivity under mild conditions. researchgate.netresearchgate.net

C-H Functionalization: The direct amination of C-H bonds is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. ijrpr.comresearchgate.net This approach represents a significant advance in streamlining synthetic routes. researchgate.net

Hydroamination: The direct addition of an amine N-H bond across an alkene or alkyne is a highly atom-economical method for synthesizing alkylamines. acs.org

These advanced methodologies provide chemists with a versatile toolkit to construct complex amine-containing molecules with high precision and efficiency. numberanalytics.com

Significance of Meta-Substituted Arenes in Contemporary Organic Synthesis

Arenes, or aromatic hydrocarbons, are fundamental building blocks in organic chemistry. universalclass.com The substitution pattern on an aromatic ring profoundly influences the molecule's physical, chemical, and biological properties. wikipedia.orgwikipedia.org While ortho- and para-substituted arenes are often readily synthesized due to the directing effects of many functional groups, the synthesis of meta-substituted compounds can be more challenging. wikipedia.orgaskthenerd.com

Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, whereas electron-withdrawing groups direct them to the meta position. askthenerd.commasterorganicchemistry.com Synthesizing products with activating groups in a meta relationship often requires multi-step strategies. chemistrysteps.com For example, a common tactic involves introducing a meta-directing group (like a nitro or carbonyl group), performing the desired substitution, and then converting the directing group into the final desired activating group or removing it altogether. chemistrysteps.com

The ability to selectively synthesize meta-substituted arenes is crucial because this substitution pattern is a key feature in many pharmaceuticals and functional materials. Overcoming the synthetic hurdles, sometimes referred to as the "meta constraint," is a significant focus in synthetic methodology development. nih.gov For instance, specialized palladium/norbornene catalysis has been developed to functionalize aryl halides that possess a meta-substituent. nih.gov The unique electronic and steric environment of meta-substituted compounds imparts specific properties that are often essential for biological activity or material performance.

Contextualizing 3-Chloro-5-methylbenzyl Amine within Modern Synthetic Chemistry

This compound serves as an exemplar of a meta-substituted arene, a class of molecules that presents unique synthetic challenges and holds significant interest in various chemical fields. Its structure combines a benzylamine (B48309) moiety with a 1,3,5- (or meta-) substitution pattern on the aromatic ring, featuring a chloro and a methyl group.

The synthesis of this specific compound would require careful strategic planning to achieve the desired meta-relationship between the substituents. A plausible retrosynthetic analysis might involve the reduction of a corresponding nitrile or amide, or the reductive amination of 3-chloro-5-methylbenzaldehyde (B111031). The synthesis of the aldehyde precursor itself would necessitate a strategy to install the chloro, methyl, and formyl groups in the correct meta orientation.

The presence of both a deactivating group (chloro) and a weakly activating group (methyl) adds another layer of complexity to its synthesis via electrophilic aromatic substitution. askthenerd.com As a building block, this compound is a valuable intermediate for creating more complex molecules, particularly in the development of new pharmaceutical agents and research chemicals. Its structure is found within more complex molecules investigated for various applications. aksci.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (3-chloro-5-methylphenyl)methanamine | aksci.com |

| Molecular Formula | C₈H₁₀ClN | aksci.comsigmaaldrich.com |

| Molecular Weight | 155.62 g/mol | aksci.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-5-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUQWUGXTNVAOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301293902 | |

| Record name | 3-Chloro-5-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240305-91-2 | |

| Record name | 3-Chloro-5-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240305-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chloro-5-methylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis of 3 Chloro 5 Methylbenzyl Amine

Direct Reduction Approaches for Benzyl (B1604629) Amine Formation from Nitrile Precursors

A primary and direct route to synthesizing primary amines involves the reduction of a nitrile functional group. This transformation is a reliable method for converting readily available nitrile precursors into their corresponding amine products.

Reduction of 3-Chloro-5-methylbenzonitrile (B1365388): A Primary Synthetic Pathway

The most direct synthesis of 3-Chloro-5-methylbenzyl amine is achieved through the chemical reduction of its corresponding nitrile precursor, 3-Chloro-5-methylbenzonitrile. This nitrile is readily preparable via established methods, such as the Sandmeyer reaction from 3-amino-5-methylbenzonitrile (B1291298) or through direct chlorination of 3-methylbenzonitrile. The nitrile group (-C≡N) can be effectively reduced to a primary amine group (-CH₂NH₂) using various strong hydride-donating reagents. chemistrysteps.com

Lithium aluminum hydride (LiAlH₄) is a potent and highly effective reducing agent for the conversion of nitriles to primary amines. masterorganicchemistry.com Unlike milder agents, LiAlH₄ is strong enough to reduce the robust carbon-nitrogen triple bond. libretexts.org The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. jove.com This initial addition breaks one of the π-bonds, forming an intermediate imine salt. A second hydride transfer then reduces the imine intermediate to a dianion, which upon aqueous workup is protonated to yield the final primary amine, this compound. masterorganicchemistry.comjove.com The reaction is typically conducted in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent the violent reaction of LiAlH₄ with protic substances. numberanalytics.com

Achieving high yield and selectivity in the reduction of nitriles to primary amines is dependent on the careful control of several reaction parameters. The formation of secondary or tertiary amines as byproducts can occur, and optimizing conditions helps to minimize these side reactions. Key parameters include the choice of reducing agent, solvent, temperature, and stoichiometry. umich.edu

For instance, studies on nitrile reductions have shown that both temperature and the molar ratio of the hydride reagent to the substrate are critical. Using an excess of the reducing agent, such as potassium borohydride (B1222165) (KBH₄) in the presence of a catalyst like Raney Nickel, helps ensure the complete conversion to the primary amine and suppresses the formation of secondary amines. umich.edu Similarly, continuous-flow hydrogenation methods allow for precise control over temperature and pressure, which can lead to quantitative conversion and high selectivity. core.ac.uknih.gov

Table 1: Influence of Reaction Parameters on Nitrile Reduction

| Parameter | Condition | Effect on Yield and Selectivity | Citation |

|---|---|---|---|

| Reducing Agent | Strong hydrides (e.g., LiAlH₄) vs. Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | LiAlH₄ is highly effective but less selective for complex molecules. Catalytic methods can offer higher selectivity under controlled pressure and temperature. | masterorganicchemistry.comumich.edu |

| Solvent | Aprotic (e.g., THF, Diethyl Ether) for LiAlH₄; Protic/Aprotic for others (e.g., Ethanol, Ethyl Acetate) | The solvent must be inert to the strong reducing agent. For catalytic systems, solvent choice can influence catalyst activity and solubility. | numberanalytics.comumich.edu |

| Temperature | 0°C to reflux | Lower temperatures can increase selectivity but may require longer reaction times. Higher temperatures increase reaction rate but can lead to more byproducts. | umich.edursc.org |

| Stoichiometry | Excess hydride reagent or high H₂ pressure | Ensures complete reduction of the nitrile and minimizes the formation of intermediate imines which can lead to secondary amine byproducts. | umich.edu |

| Additives | Acids (e.g., HCl) or Bases (e.g., NaOMe) | In some catalytic systems, additives are used to improve catalyst activity and prevent catalyst decomposition, leading to higher yields. | nih.govrsc.org |

Application of Lithium Aluminum Hydride (LiAlH4) in Nitrile Reduction

Alternative Synthetic Routes and Precursor Derivatization for this compound Analogues

Beyond the direct reduction of nitriles, other synthetic strategies can be employed to generate benzylamine (B48309) scaffolds. These methods offer alternative pathways that can be advantageous depending on the availability of starting materials and the desired complexity of the final molecule.

Exploration of Novel Amine Functionalization Techniques

Modern organic synthesis has seen the development of novel methods for introducing amine functionalities, particularly through C-H bond activation and functionalization. These "late-stage functionalization" techniques are powerful for modifying complex molecules. nih.gov

One such approach is the direct amination of benzylic C-H bonds. Research has demonstrated that manganese- and iron-based catalysts can facilitate the intermolecular amination of benzylic C-H bonds. acs.orgnih.gov This strategy allows for the direct conversion of a C-H bond at the benzylic position of a molecule like 1-chloro-3,5-dimethylbenzene into an amine, offering a highly efficient route that avoids pre-functionalization of the starting material. Mechanistic studies suggest these reactions often proceed through a metallonitrene intermediate that directly inserts into the C-H bond. nih.gov Another innovative method is the copper-catalyzed oxidative benzylation of amines using aryl acetic acids, which undergo decarboxylation to form the reactive species for amination. chemrxiv.org

Catalytic Amination Strategies for Benzyl Amine Scaffolds

Catalytic methods are central to the synthesis of amines, offering efficient and atom-economical pathways. researchgate.net The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a prominent strategy for the N-alkylation of amines with alcohols. rug.nl In this process, a catalyst, often based on iron, ruthenium, or iridium, temporarily "borrows" hydrogen from an alcohol (e.g., (3-chloro-5-methylphenyl)methanol) to oxidize it in-situ to an aldehyde. acs.orgresearchgate.net This aldehyde then reacts with an amine source (like ammonia) to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the final amine. The only byproduct of this elegant, one-pot process is water. researchgate.net

Reductive amination is another cornerstone catalytic strategy. rug.nl This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For synthesizing this compound, this would involve the reaction of 3-chloro-5-methylbenzaldehyde (B111031) with ammonia (B1221849) to form an imine, which is then reduced in situ.

Table 2: Comparison of Catalytic Amination Strategies for Benzylamine Scaffolds

| Synthetic Strategy | Catalyst Type | Precursor(s) | Key Advantages | Citation |

|---|---|---|---|---|

| C-H Bond Amination | Manganese or Iron complexes | Toluene derivative, Amine source | High atom economy; enables late-stage functionalization of complex molecules without pre-activation. | acs.orgnih.gov |

| Borrowing Hydrogen | Iron, Ruthenium, or Iridium complexes | Benzyl alcohol, Amine source | Atom-economical (water is the only byproduct); one-pot procedure from readily available alcohols. | rug.nlresearchgate.net |

| Decarboxylative Amination | Copper complexes | Aryl acetic acid, Amine | Uses stable carboxylic acids as precursors; proceeds under mild, room temperature conditions. | chemrxiv.org |

| Reductive Amination | Various (e.g., Ni, Pd) with H₂ or hydride source | Aldehyde, Amine source | A widely applicable and well-established method for amine synthesis from carbonyl compounds. | rug.nl |

Precursor Synthesis and Advanced Functionalization: 3 Chloro 5 Methylbenzonitrile

Advanced C-H Activation Methodologies for Aryl Nitrile Construction

Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. rsc.org This approach avoids the need for pre-functionalized starting materials, such as halides or organometallics, thereby streamlining synthetic sequences. For the construction of aryl nitriles, C-H activation strategies offer a direct route to introduce the cyano group onto an aromatic ring, bypassing traditional methods that may require harsh conditions or multiple steps. researchgate.net

Transition Metal-Catalyzed C-H Borylation as a Key Synthetic Step

A prominent and highly effective C-H functionalization strategy involves the conversion of a C-H bond to a C-B bond, a reaction known as C-H borylation. This transformation is significant because the resulting organoboron compounds, particularly boronate esters, are exceptionally versatile intermediates for a wide array of subsequent cross-coupling reactions. umich.edu Transition metal catalysis is crucial for this process, with various metals like iridium, rhodium, and palladium being employed to facilitate the reaction. rsc.orgmdpi.com

Among the available methods, iridium-catalyzed C-H borylation has become a preferred choice for synthesizing aromatic organoboron compounds. umich.edunih.gov This method is distinguished by its high efficiency, operational simplicity, and remarkable tolerance for a broad spectrum of functional groups. umich.edunih.gov The reaction can be applied to a wide range of carbocyclic and heterocyclic substrates, making it a highly versatile tool for synthetic chemists. nih.gov Typically, the reaction involves an iridium precursor, a bidentate ligand, and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). The regioselectivity of the C-H activation step is primarily governed by steric factors, with the borylation occurring at the most accessible C-H bond. umich.edunih.gov

A central challenge in C-H activation is controlling the site-selectivity—the ability to functionalize a specific C-H bond among many similar ones. rsc.orgsnnu.edu.cn While directing groups are often used to achieve ortho-selectivity by coordinating to the metal catalyst, achieving meta or para selectivity in non-directed reactions is more complex. mdpi.comsnnu.edu.cnnih.gov For iridium-catalyzed borylation, the inherent steric bias provides a powerful tool for controlling regioselectivity. In substrates with bulky substituents or specific substitution patterns, such as 1,3-disubstituted arenes, high selectivity can be achieved. acs.org For a 1,3-disubstituted arene, the C-5 position is the most sterically accessible, leading to highly selective borylation at that site, a crucial factor in the synthesis of compounds like 3-chloro-5-methylbenzonitrile (B1365388) from a 1-chloro-3-methylbenzene precursor.

Iridium-Catalyzed C-H Borylation of Aromatic Systems

Subsequent Cyanation of Arylboronate Esters and Arylboronic Acids

Once the arylboronate ester is formed via C-H borylation, the boron moiety can be readily converted into a cyano group. This two-step sequence, C-H borylation followed by cyanation, represents a powerful strategy for the synthesis of aryl nitriles from simple arene starting materials.

The table below summarizes representative conditions for the copper-mediated cyanation of arylboronic acids.

| Arylboronic Acid Precursor | Copper Source | Cyanide Source | Conditions | Yield |

| 4-Methoxyphenylboronic acid | Cu(OTf)₂ | KCN | Pyridine, DMA, 100 °C, 1 h | 32% |

| Phenylboronic acid | CuI | [¹¹C]HCN | DMEDA, DMF/H₂O | Good |

| Various Arylboronic acids | Cu(NO₃)₂·3H₂O | NH₄I/DMF | O₂, DMF | 46-97% |

| Various Arylboronic acids | CuI | Benzyl (B1604629) Cyanide | TBHP, DMAc | Fair-Good |

Data synthesized from multiple research findings. rsc.orgnih.govresearchgate.net

The one-pot borylation/cyanation sequence is particularly effective for the functionalization of 1,3-disubstituted and 1,2,3-trisubstituted arenes, yielding the corresponding meta-substituted aryl nitriles. acs.orgcore.ac.uk The methodology demonstrates broad functional group tolerance, accommodating halides, ketones, esters, and amides. acs.org A key application of this method is the synthesis of 3-chloro-5-methylbenzonitrile, which can be produced through this one-pot C-H borylation and cyanation sequence. acs.orgberkeley.edu This transformation highlights the utility of the methodology for creating specifically substituted aromatic nitriles that are valuable synthetic intermediates. acs.orgcore.ac.ukberkeley.edu

The table below illustrates the scope of the one-pot iridium-catalyzed borylation and copper-mediated cyanation for producing various meta-substituted aryl nitriles.

| Starting Arene | Product | Yield |

| 1,3-Dichlorobenzene | 3,5-Dichlorobenzonitrile | 77% |

| 3-Bromoanisole | 3-Bromo-5-methoxybenzonitrile | 71% |

| 3-Chlorotoluene | 3-Chloro-5-methylbenzonitrile | 75% |

| 1,3,5-Trichlorobenzene | 2,4,6-Trichlorobenzonitrile | 62% |

Data derived from studies on one-pot cyanation of arenes. acs.org

While this methodology is powerful, its primary limitation lies in its reliance on the inherent steric bias of the borylation step. For substrates where steric differentiation between C-H bonds is minimal, achieving high site-selectivity can be challenging, potentially leading to mixtures of isomers.

Mechanistic Investigations of Relevant Synthetic Transformations in 3 Chloro 5 Methylbenzyl Amine Chemistry

Elucidation of C-H Borylation Mechanisms in Arene Functionalization

Iridium-catalyzed C-H borylation has become a cornerstone of modern synthetic chemistry, allowing for the direct conversion of inert C-H bonds into versatile C-B bonds. This transformation is crucial for functionalizing aromatic rings, such as the 1-chloro-3-methylbenzene core that serves as a precursor in the synthesis of 3-Chloro-5-methylbenzyl amine.

Detailed mechanistic studies have identified iridium-trisboryl complexes as key intermediates in the catalytic cycle of arene borylation. researchgate.netnih.govmdpi.com The active catalytic species is typically generated in situ from an iridium precatalyst, such as [Ir(OMe)(COD)]₂, and a bipyridine-based ligand (e.g., dtbpy). researchgate.netmdpi.com In the presence of a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), the iridium precatalyst is converted into an iridium(III)-trisboryl complex, for example, [Ir(dtbpy)(COE)(Bpin)₃] (where COE is cyclooctene (B146475) and Bpin is the pinacolboryl group). acs.org This complex is often considered the catalyst's resting state. researchgate.netacs.org

The catalytic cycle is proposed to proceed through an Ir(III)/Ir(V) pathway. nih.gov The cycle begins with the dissociation of a ligand (like COE) from the resting state to generate the highly reactive, coordinatively unsaturated 16-electron species [Ir(dtbpy)(Bpin)₃]. acs.org This species then coordinates to the arene substrate, leading to the oxidative addition of an aromatic C-H bond to the iridium center. This step forms a seven-coordinate Ir(V) hydride intermediate. nih.govnih.gov Subsequent reductive elimination from this Ir(V) species forms the C-B bond of the arylboronate ester product and an iridium hydride complex. The catalyst is then regenerated through a reaction with the diboron reagent, closing the catalytic loop. researchgate.net

Table 1: Key Intermediates in Iridium-Catalyzed Arene Borylation

| Intermediate Type | General Formula | Role in Catalytic Cycle |

| Iridium Precatalyst | [Ir(OMe)(COD)]₂ | Source of active catalyst |

| Catalyst Resting State | [Ir(L)(olefin)(Bpin)₃] | Stable complex, enters cycle via ligand dissociation acs.org |

| Active Catalyst | [Ir(L)(Bpin)₃] | Reacts with arene for C-H activation acs.org |

| C-H Activated Complex | [Ir(L)(H)(Ar)(Bpin)₃] | Ir(V) intermediate formed after oxidative addition nih.gov |

However, for other substrates, such as benzylic C-H bonds or strained alkanes, the turnover-limiting step can change. nih.govnih.gov In some cases, an isomerization of the Ir(V) intermediate that occurs prior to reductive elimination is found to be rate-limiting, rather than the initial C-H activation itself. nih.govnih.govbohrium.com For the borylation of simple arenes relevant to this compound synthesis, the consensus points towards C-H bond cleavage as the crucial, rate-limiting event. acs.orgacs.org The formation of the Ir(V) hydride intermediate follows this step, which then rapidly undergoes reductive elimination to yield the product. nih.gov

Controlling regioselectivity is a critical challenge in C-H functionalization. In the absence of strong directing groups, the selectivity of iridium-catalyzed borylation on substituted arenes is primarily governed by steric factors. nih.gov The bulky iridium-trisboryl catalyst preferentially attacks the most accessible C-H bonds, which are typically those at the meta- and para-positions, avoiding the sterically hindered ortho-positions. nih.govunirioja.es For a 1,3-disubstituted substrate like 1-chloro-3-methylbenzene, borylation is expected to occur at the C5 position (meta to both groups) or the C4/C6 positions, with steric hindrance from the adjacent substituents playing a key role.

Selectivity can be altered and controlled through the strategic use of ligands or directing groups within the substrate. mdpi.comrsc.org For instance, ligands can be designed to create specific steric environments or electronic properties that favor one position over another. unirioja.esrsc.org Directing groups, typically Lewis-basic functionalities on the substrate, can chelate to the iridium center, forcing the borylation to occur at a specific ortho-position. mdpi.com However, for simple, undirected substrates, steric hindrance remains the dominant controlling factor. nih.gov

Analysis of Turnover-Limiting Steps and Intermediate Formation

Mechanistic Aspects of Cyanation Reactions via Arylboron Species

Once the arylboronate ester is formed, it can be converted into an aryl nitrile. This transformation is a key step in synthesizing the benzonitrile (B105546) precursor to this compound. Copper-mediated cyanation reactions are frequently employed for this purpose.

The conversion of an arylboronate ester to an aryl nitrile can be achieved using a copper catalyst and a cyanide source. core.ac.uk While the exact mechanism can vary depending on the specific copper source, ligands, and reaction conditions, a general catalytic cycle involving Cu(I), Cu(II), and potentially Cu(III) intermediates is often proposed. organic-chemistry.orgacs.orgacs.org

One plausible pathway for the cyanation of an arylboronate ester begins with a transmetalation step, where the aryl group is transferred from the boron atom to a Cu(II) species, forming an aryl-copper(II) intermediate and displacing a boronate ligand. acs.orgacs.org From this aryl-Cu(II) species, two main pathways for C-CN bond formation have been considered:

Reductive Elimination from Cu(II): The aryl-Cu(II) complex could undergo reductive elimination directly, forming the aryl nitrile product and a Cu(0) species. This Cu(0) would then need to be re-oxidized back into the catalytic cycle.

Oxidation to Cu(III) followed by Reductive Elimination: Alternatively, the aryl-Cu(II) intermediate can be oxidized by another equivalent of a copper salt or an external oxidant to an aryl-Cu(III) species. organic-chemistry.orgacs.org This highly reactive intermediate then undergoes rapid C-CN reductive elimination to form the product and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) to continue the cycle. acs.org This latter pathway, involving an aryl-Cu(III) intermediate, is frequently invoked in similar copper-catalyzed cross-coupling reactions. organic-chemistry.orgacs.org

In some cases, particularly with aryl halides, the reaction may proceed through radical intermediates, as seen in Sandmeyer-type reactions where an aryl radical is generated and captured by a copper-cyanide complex. nih.gov

Table 2: Plausible Steps in Copper-Mediated Cyanation of Arylboronates

| Step | Description | Key Species Involved |

| Transmetalation | Transfer of the aryl group from boron to the copper center. | Ar-B(OR)₂, Cu(II) |

| Formation of Aryl-Copper | An aryl-copper(II) intermediate is formed. | Ar-Cu(II) |

| Oxidation (Proposed) | The Ar-Cu(II) species is oxidized to a transient Ar-Cu(III) species. acs.org | Ar-Cu(II), Oxidant |

| Reductive Elimination | The C-CN bond is formed, releasing the aryl nitrile product. acs.org | Ar-Cu(III) |

| Catalyst Regeneration | The resulting low-valent copper is re-oxidized to the active Cu(II) state. | Cu(I) |

Mechanisms of Nitrile Reduction to Primary Amines

The final step in the synthesis of this compound from its corresponding nitrile is the reduction of the cyano group (-C≡N) to a primary amine group (-CH₂NH₂). A common and effective method for this transformation is the use of a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.orgstudymind.co.uk

The mechanism of nitrile reduction with LiAlH₄ involves two consecutive nucleophilic additions of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbon atom of the nitrile group. libretexts.orgchemistrysteps.com

First Hydride Addition: The reaction initiates with the attack of a hydride ion on the nitrile carbon. This breaks the C-N pi bond, and the resulting electron pair moves to the nitrogen atom, forming an imine anion. This anion is stabilized as an aluminum complex. libretexts.orgchemistrysteps.com

Second Hydride Addition: The intermediate imine-aluminum complex still contains a C=N double bond, and the carbon remains electrophilic. A second hydride ion then attacks this carbon, breaking the remaining pi bond. This results in the formation of a dianionic nitrogen species, which is complexed with aluminum. libretexts.orgchemistrysteps.com

Protonation: In the final step, an aqueous or acidic workup is performed. The highly basic nitrogen-aluminum bonds are hydrolyzed, with the nitrogen atom being protonated twice to yield the neutral primary amine product. chemistrysteps.comchemistrysteps.com

Alternatively, catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as nickel or platinum can also accomplish this reduction, and this method is often preferred in industrial settings. studymind.co.ukresearchgate.net

Applications of 3 Chloro 5 Methylbenzyl Amine and Its Precursors in Complex Organic Synthesis

Utilization as a Building Block for Diverse 3,5-Disubstituted Arenes

The synthetic journey to many complex 3,5-disubstituted aromatic compounds often begins with a simpler, strategically functionalized precursor. 3-Chloro-5-methylbenzonitrile (B1365388) stands out as a key starting material in this context. Research has demonstrated that this compound, often produced through efficient methods like iridium-catalyzed C-H borylation followed by copper-mediated cyanation, serves as a versatile platform. nih.govillinois.edu Its nitrile functionality is ripe for a variety of chemical transformations, enabling the synthesis of a broad spectrum of 3,5-disubstituted arenes. nih.gov

Derivatization of 3-Chloro-5-methylbenzonitrile to Aldehydes and Ketones

The conversion of the nitrile group in 3-chloro-5-methylbenzonitrile to a carbonyl group opens up a vast landscape of synthetic possibilities. The resulting 3-chloro-5-methylbenzaldehyde (B111031) and related ketones are pivotal intermediates for constructing larger molecules through reactions like aldol (B89426) condensations, Wittig reactions, and reductive aminations.

The transformation to an aldehyde typically involves the reduction of the nitrile to an imine, which is then hydrolyzed. A common reagent for this is Diisobutylaluminium hydride (DIBAL-H), which can selectively reduce nitriles to imines at low temperatures. Subsequent aqueous workup yields the desired aldehyde.

For the synthesis of ketones , organometallic reagents are employed. Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can attack the electrophilic carbon of the nitrile. This addition forms an intermediate imine salt which, upon acidic hydrolysis, is converted into a ketone. This method allows for the introduction of a wide variety of alkyl or aryl groups, further diversifying the molecular scaffold. The successful conversion of 3-chloro-5-methylbenzonitrile to these corresponding aldehydes and ketones has been documented as part of a broader synthetic methodology. nih.gov

Conversion to Carboxylic Acids and Amides

The nitrile group of 3-chloro-5-methylbenzonitrile can also be readily converted into carboxylic acids and amides, which are fundamental building blocks in medicinal chemistry and materials science.

Carboxylic Acid Synthesis: The full hydrolysis of the nitrile to a carboxylic acid (3-chloro-5-methylbenzoic acid) is a standard and high-yielding transformation. This reaction can be carried out under either strong acidic (e.g., aqueous H₂SO₄) or basic (e.g., aqueous NaOH) conditions, followed by acidification. The resulting carboxylic acid is a versatile intermediate for synthesizing esters, acyl chlorides, and, through coupling reactions, more complex amides.

Amide Synthesis: Partial hydrolysis of the nitrile under controlled conditions can yield the primary amide, 3-chloro-5-methylbenzamide. This can often be achieved using catalysts or specific reagents that moderate the reaction to prevent complete hydrolysis to the carboxylic acid. nih.gov Amides can also be synthesized from the corresponding carboxylic acids by treating them with an activating agent and then an amine. libretexts.orgiajpr.com The amide functionality is a prevalent feature in many biologically active molecules.

Formation of Tetrazoles and Other Heterocyclic Scaffolds

The nitrile group is an excellent precursor for the synthesis of nitrogen-containing heterocycles, most notably tetrazoles. thieme-connect.com Tetrazoles are recognized as important bioisosteres of carboxylic acids in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties. thieme-connect.com

The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097) source, such as sodium azide (NaN₃). thieme-connect.comsci-hub.se The reaction with 3-chloro-5-methylbenzonitrile has been shown to produce the corresponding 5-(3-chloro-5-methylphenyl)-1H-tetrazole. nih.govillinois.edu This transformation is often facilitated by catalysts to proceed under milder conditions and with better yields. Various catalysts, including zinc salts, copper(II) catalysts, and organotin compounds, have been employed for this purpose. thieme-connect.comsci-hub.se

Beyond tetrazoles, the 3-chloro-5-methylbenzonitrile scaffold can be used to construct other heterocyclic systems. For instance, benzonitriles can undergo condensation reactions with other molecules to form rings like benzothiazoles, demonstrating the versatility of the nitrile group in heterocyclic synthesis. mdpi.com

Table 1: Derivatization of 3-Chloro-5-methylbenzonitrile

| Starting Material | Product Functional Group | Typical Reagents | Reference |

|---|

Role in the Synthesis of Advanced Organic Scaffolds and Chemical Libraries

Following the transformation of the nitrile, the resulting 3-chloro-5-methylbenzyl amine is a valuable building block in its own right. As a primary amine, it serves as a key nucleophile and a handle for introducing the 3-chloro-5-methylphenyl motif into more complex molecular architectures. The conversion of 3-chloro-5-methylbenzonitrile to the corresponding benzylamine (B48309) has been reported as a key step in accessing these scaffolds. nih.gov

Incorporation into Bioactive Molecules (General Research Context)

Chiral amines are crucial components in a vast number of pharmaceuticals and biologically active compounds. d-nb.info While specific blockbuster drugs containing the this compound moiety are not prominently cited, its structural features make it an attractive scaffold for inclusion in chemical libraries for drug discovery. The 3,5-disubstitution pattern is a common motif in bioactive molecules, and the presence of a chlorine atom can enhance properties like lipophilicity and metabolic stability.

The amine group provides a reactive site for forming amide, sulfonamide, or urea (B33335) linkages, which are common in drug molecules. It can be incorporated into larger heterocyclic systems, such as pyrimidines or benzofuroxans, which are known to be present in molecules with anticancer or antimicrobial properties. google.commdpi.com The synthesis of libraries of compounds based on this amine allows for systematic exploration of structure-activity relationships (SAR) in the search for new therapeutic agents.

Ligand Synthesis and Organocatalysis

Primary amines are fundamental precursors for the synthesis of ligands used in transition-metal catalysis. The nitrogen atom of this compound can be functionalized to create bidentate or polydentate ligands that coordinate with metal centers. For example, condensation with salicylaldehydes produces Schiff base (salen-type) ligands, while N-alkylation or N-arylation can lead to a diverse range of chelating agents. These ligands are instrumental in controlling the reactivity and selectivity of metal-catalyzed reactions.

Furthermore, the field of asymmetric organocatalysis heavily relies on chiral amines and their derivatives. mdpi.com Chiral versions of benzylamines, such as α-methylbenzylamine, are widely used as chiral auxiliaries or as the basis for organocatalysts. selleckchem.com While specific applications of this compound as an organocatalyst are not extensively documented, its structure is amenable to the design of new catalysts. For instance, it could be incorporated into prolinamide-based catalysts or used to form chiral tertiary amines that catalyze reactions like the Baylis-Hillman reaction. unibo.it The development of catalysts from readily available amines is a continuing area of research aimed at creating efficient, metal-free synthetic methods.

Advanced Functional Group Interconversions Involving Benzyl (B1604629) Amine Moieties

The benzylamine moiety, characterized by an amino group attached to a benzyl substituent, is a versatile functional group in organic synthesis. Beyond its basic properties, the amine and the adjacent benzylic C-N bond can undergo a variety of advanced interconversions, allowing for the strategic modification of complex molecules. These transformations are crucial for creating diverse molecular architectures from a common intermediate like this compound. Key interconversions include oxidation, C-N bond activation, and derivatization to other functional groups such as amides.

The reactivity of the benzylamine group can be precisely controlled by selecting appropriate reagents and catalytic systems. wikipedia.org This allows for transformations such as the conversion of the amine to a carbonyl group, the cleavage of the C-N bond to form new C-C or C-X bonds, or the acylation of the nitrogen atom. researchgate.netsolubilityofthings.com Such functional group interconversions are fundamental in synthetic strategies, enabling chemists to build complex target molecules from readily available starting materials. sinica.edu.twresearchgate.net

Oxidative Transformations of the Benzylamine Group

The benzylamine functional group can be oxidized to yield different products, primarily aldehydes or nitriles, depending on the reaction conditions and the catalysts employed. This oxidative deamination is a valuable transformation in organic synthesis. researchgate.netrsc.org

One approach involves the use of a Nickel(II)-NHC (N-heterocyclic carbene) catalyst in an aqueous medium, where water acts as the oxidant, to convert benzylamines into the corresponding aldehydes. researchgate.netrsc.org Another method uses a synergistic combination of ZnCl₂ and a Cu-BTC metal-organic framework (MOF) as a photocatalyst, with CO₂ serving as the oxidant under visible light, to achieve the oxidative deamination of benzylamines to benzaldehydes. acs.org Electrochemical methods have also been developed for the metal-free, selective oxidative cleavage of the benzyl C–N bond to yield aldehydes. mdpi.com

Furthermore, benzylamine derivatives can be oxidized directly to benzonitriles. researchgate.net A study demonstrated the use of a biomass-derived single zinc atom catalyst (ZnN₄-SAC) for the oxidative cleavage of C-N bonds in benzylamines, producing benzonitriles in high yields. researchgate.net

Table 1: Examples of Oxidative Deamination of Benzylamine Moieties

| Starting Material | Catalyst / Reagent | Oxidant | Product | Reference(s) |

|---|---|---|---|---|

| Benzyl amine | Ni(II)-NHC | Water | Aldehyde | researchgate.net, rsc.org |

| Benzyl amine | ZnCl₂ / Cu-BTC MOF | CO₂ | Aldehyde | acs.org |

| Benzyl amine | Glycoxidation (e.g., Glucose, 3-DG) / Cu²⁺ | O₂ | Aldehyde | nih.gov |

| Benzyl amine | N-benzylarenesulfonamide intermediate + KO₂ | - | Aldehyde | tandfonline.com |

| Benzylamine derivatives | ZnN₄-SAC | O₂ | Benzonitrile (B105546) | researchgate.net |

| Benzylamine derivatives | Electrochemical (metal-free) | - | Aldehyde | mdpi.com |

C-N Bond Activation and Cleavage

The benzylic C-N bond, typically stable, can be activated and cleaved using transition metal catalysis, opening pathways for novel functionalizations. aimspress.com This strategy allows the benzylamine group to serve as a precursor for forming new carbon-carbon or carbon-heteroatom bonds.

For instance, a nickel-catalyzed Heck-type benzylation of aryl olefins has been developed using benzylamines as the benzyl source. nih.gov This reaction proceeds via the cleavage of the benzylic C-N bond, facilitated by an amine-I₂ charge transfer complex. nih.gov The transformation of amines into quaternary ammonium (B1175870) salts is another strategy to facilitate C-N bond cleavage, as these salts are more reactive in transition metal-catalyzed cross-coupling reactions. aimspress.com Research has also demonstrated the regio- and chemoselective Csp³–H arylation at the benzylic position of benzylamines through synergistic single-electron transfer (SET) and hydrogen atom transfer (HAT) catalysis, leading to the formation of 1,1-diarylmethylamines. rsc.org

Table 2: Functionalizations via C-N and C-H Bond Activation of Benzylamines

| Reaction Type | Substrate | Catalyst System | Key Feature | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Heck-type Benzylation | Tertiary Benzylamines + Aryl Alkenes | NiCl₂ / I₂ | C-N Bond Cleavage | Benzyl-substituted Alkenes | nih.gov |

| C-N Cross-Coupling | Aryl Trimethylammonium Salts + Amines | Nickel Catalyst | C-N Bond Cleavage/Formation | Higher Aromatic Amines | aimspress.com |

| C-H Arylation | Benzylamines + Aryl Halides | Ir photocatalyst / Thiol HAT catalyst | N-Benzylic C-H Functionalization | 1,1-Diarylmethylamines | rsc.org |

| C-H Sulfonylation | Benzylamines + Sulfinate Salts | Copper(II) acetate (B1210297) / Aldehyde TDG | ortho C-H Sulfonylation | γ-Sulfonyl Amines | acs.org |

Conversion to Amides

The transformation of an amine into an amide is a fundamental functional group interconversion in organic chemistry, often used to create peptides, pharmaceuticals, and polymers. solubilityofthings.comrsc.org For a primary amine like this compound, this is typically achieved by reaction with a carboxylic acid or its derivatives, such as acyl chlorides or esters. rsc.orgacs.org

Direct amidation of carboxylic acids and amines can be promoted by reagents like tris(2,2,2-trifluoroethoxy)borane, B(OCH₂CF₃)₃. acs.org Catalytic methods have also been developed to avoid the use of stoichiometric activating agents. An iridium(III) complex, for example, can catalyze the tandem synthesis of amides and secondary amines from esters and primary amines under solvent-free conditions. ibs.re.kr Another innovative, waste-free approach is the acceptorless dehydrogenative coupling of epoxides and amines, catalyzed by ruthenium pincer complexes, which produces amides and hydrogen gas as the only byproduct. rsc.org

Table 3: Synthesis of Amides from Benzylamine Moiety

| Reactant 1 | Reactant 2 | Catalyst / Reagent | Key Aspect | Product | Reference(s) |

|---|---|---|---|---|---|

| Amine | Carboxylic Acid | B(OCH₂CF₃)₃ | Direct condensation | Amide | acs.org |

| Primary Amine | Ester | [Cp*IrCl₂]₂ / NaOAc | Tandem reaction, solvent-free | Amide + Secondary Amine | ibs.re.kr |

| Amine | Aryl Epoxide | Ruthenium Pincer Complex | Acceptorless dehydrogenative coupling | Amide | rsc.org |

Computational and Theoretical Approaches in Understanding 3 Chloro 5 Methylbenzyl Amine Chemistry

Computational Studies on Reaction Mechanisms Related to Precursor Synthesis

The synthesis of 3-Chloro-5-methylbenzyl amine often involves several precursor stages, and computational studies are instrumental in unraveling the intricate details of these reaction mechanisms. Such studies can predict the most likely reaction pathways, identify key intermediates, and calculate the energy barriers associated with different steps.

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.orgnih.gov In the context of synthesizing precursors to this compound, DFT is employed to analyze the transition states of reactions. acs.org By calculating the geometry and energy of these high-energy structures, chemists can gain a deeper understanding of reaction kinetics and identify the rate-determining steps.

For instance, in the synthesis of related benzylamines, DFT calculations have been used to elucidate the mechanism of unexpected reactions, such as the formation of carbamothioates from arylmethyl isocyanides and xanthate esters. beilstein-journals.org These calculations can map out the potential energy surface of the reaction, revealing the most probable pathway and the structures of intermediates and transition states. beilstein-journals.org

Table 1: Example of DFT in Analyzing Reaction Mechanisms

| Computational Aspect | Application in Precursor Synthesis | Insights Gained |

|---|---|---|

| Transition State Geometry | Optimization of the structure of the transition state for a key bond-forming or bond-breaking step. | Provides a 3D model of the highest energy point along the reaction coordinate. |

| Activation Energy (ΔG‡) | Calculation of the free energy difference between reactants and the transition state. | Predicts the rate of the reaction and allows for comparison of different mechanistic pathways. |

| Imaginary Frequencies | Frequency calculations to confirm the nature of the stationary point (minimum or transition state). | A single imaginary frequency corresponds to the vibrational mode of the transition state that leads to product formation. scirp.org |

Elucidating Selectivity and Reactivity Profiles in Catalytic Processes

Many synthetic routes to substituted benzylamines rely on catalytic processes to achieve high efficiency and selectivity. nih.govrsc.org Computational studies are crucial for understanding how catalysts influence reaction outcomes, particularly in achieving the desired regioselectivity and stereoselectivity.

For example, in the reductive amination of halogenated benzaldehydes, which is a common method for preparing benzylamines, the choice of catalyst and reaction conditions significantly impacts the selectivity towards the desired amine versus undesired side products from dehalogenation. rsc.org Computational models can help to explain these observations by examining the interactions between the catalyst surface, the reactants, and the intermediates. This can lead to the rational design of more selective catalysts. rsc.org Similarly, in photo-oxidative amine cross-condensation reactions, computational analysis can shed light on the catalytic cycle and the factors that govern the selective formation of imines. au.dk

Molecular Modeling of Synthetic Pathways and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. scirp.orgresearchgate.netscirp.org For this compound and its synthetic precursors, molecular modeling provides valuable information on their three-dimensional structures and the energetics of different synthetic routes.

Conformational analysis, a key aspect of molecular modeling, is used to determine the preferred shapes (conformations) of a molecule. nih.govnih.gov For a flexible molecule like this compound, understanding its conformational preferences is important as it can influence its reactivity and biological activity if it were to be used as a scaffold for drug design. nih.gov Methods like molecular mechanics are often employed for these studies, allowing for the exploration of the potential energy surface as a function of bond rotations. nih.gov

Table 2: Applications of Molecular Modeling

| Modeling Technique | Application | Information Obtained |

|---|---|---|

| Molecular Mechanics (MM) | Conformational analysis of the amine and its intermediates. | Identification of low-energy conformers and the energy barriers between them. nih.gov |

| Quantum Mechanics (QM) | Calculation of electronic properties, such as charge distribution and molecular orbitals. | Understanding of reactivity patterns and potential sites for chemical reactions. |

| Hybrid QM/MM Methods | Simulation of reactions in a solvent environment. | More accurate prediction of reaction energetics and pathways by treating the reactive core with QM and the solvent with MM. |

Cheminformatics and Retrosynthetic Analysis for Amine Derivatives

Cheminformatics applies computational tools to solve chemical problems, particularly in the context of drug discovery and materials science. For this compound, cheminformatics can be used to design novel derivatives with potentially interesting properties.

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. By working backward from the target molecule, it is possible to identify simpler and more readily available starting materials. Computational tools can assist in this process by suggesting possible disconnections and evaluating the feasibility of different synthetic routes. For derivatives of this compound, these tools can help to rapidly identify potential synthetic pathways for novel compounds. This approach is valuable in the broader context of synthesizing various heterocyclic compounds and other complex molecular architectures. frontiersin.org

The synthesis of derivatives can be guided by computational predictions of their properties. For example, if the goal is to design a derivative with a specific biological activity, molecular docking simulations can be used to predict how well different derivatives will bind to a target protein. nih.govmdpi.com This allows for the prioritization of synthetic targets and a more efficient discovery process.

Future Research Directions and Emerging Methodologies for Benzyl Amine Synthesis

Development of Greener and More Sustainable Synthetic Routes

The principles of green chemistry are increasingly central to the development of new synthetic routes for benzyl (B1604629) amines. This involves a move away from stoichiometric reagents and harsh conditions towards catalytic methods that utilize renewable resources and environmentally friendly solvents. rsc.org

One promising strategy is the direct amination of alcohols, which are considered green alkylating agents, using ammonia (B1221849). organic-chemistry.org This "borrowing hydrogen" methodology avoids the pre-functionalization of substrates and generates water as the primary byproduct. acs.org For instance, the use of commercially available heterogeneous nickel catalysts has shown success in the selective synthesis of primary benzylamines from benzyl alcohols using aqueous ammonia or ammonium (B1175870) salts. acs.org Another sustainable approach involves the use of biomass-derived starting materials. Research has demonstrated the feasibility of producing benzylamines from lignin (B12514952), a major component of lignocellulosic biomass, which represents a significant step towards a bio-based chemical industry. researchgate.net

The use of water as a reaction solvent is another cornerstone of green synthesis. rsc.org A method for synthesizing N-substituted ureas, which can be precursors or related structures to amines, has been developed using water as the sole solvent, eliminating the need for organic co-solvents and simplifying product purification. rsc.org Furthermore, the development of reusable catalysts, such as water-soluble calix chinesechemsoc.orgresorcinarene sulfonic acid, enables the dehydrative amination of alcohols in water, with the catalyst being easily recycled. organic-chemistry.org

Biocatalysis also presents a powerful tool for sustainable amine synthesis. Enzymes like transaminases and imine reductases can produce enantiomerically pure chiral amines under mild conditions, avoiding the use of heavy metal catalysts and generating less waste compared to classical chemical methods. mdpi.comresearchgate.net

Table 1: Comparison of Greener Synthetic Methods for Benzyl Amines

| Method | Catalyst/System | Advantages | Relevant Findings & Citations |

|---|---|---|---|

| Borrowing Hydrogen | Heterogeneous Ni catalysts | Uses alcohols as green alkylating agents; water is the main byproduct. | Enables conversion of potentially lignin-derived vanillyl alcohol to vanillylamine. acs.org |

| Dehydrative Amination | Water-soluble calix chinesechemsoc.orgresorcinarene sulfonic acid | Uses water as a solvent; catalyst is recyclable. | Provides an environmentally benign synthesis of benzylic amines. organic-chemistry.org |

| Biomass Valorization | Pd/C catalyst | Utilizes renewable lignin as a starting material. | Represents the first example of synthesizing benzylamines from lignin. researchgate.net |

| Aqueous Synthesis | Catalyst-free (using water as promoter) | Eliminates organic solvents; simplifies purification. | High yields for N-substituted ureas from amines in water. rsc.org |

| Biocatalysis | Transaminases, Imine Reductases | High stereoselectivity; mild reaction conditions; reduced waste. | Offers a greener alternative to transition metal-catalyzed routes for chiral amines. mdpi.com |

Exploration of Photocatalytic and Electrocatalytic Approaches for C-N Bond Formation

Photocatalysis and electrocatalysis are emerging as powerful strategies for forming carbon-nitrogen (C-N) bonds under mild conditions, driven by visible light or electricity, respectively. These methods offer alternative activation pathways that can reduce reliance on thermal energy and harsh chemical oxidants. chinesechemsoc.orgthieme-connect.com

Photocatalysis utilizes light-absorbing materials (photocatalysts) to generate excited states that can mediate redox reactions. For benzylamine (B48309) synthesis, this often involves the oxidative coupling of benzylamines or the reaction of benzyl alcohols with an amine source. Various photocatalysts have been explored, including flavins (like riboflavin (B1680620) tetraacetate), metal-organic frameworks (MOFs), and semiconductor materials like titanium dioxide (TiO₂). thieme-connect.comcsic.esnih.gov For example, riboflavin tetraacetate, activated by blue LEDs, can catalyze the oxidation of benzylamines to the corresponding imines, which can then be reduced to secondary amines. thieme-connect.com The use of CO₂ as a reaction medium in photocatalytic systems has been shown to boost conversion rates by forming a reaction intermediate with better electron donor properties. mpg.de

Electrocatalysis employs an electric potential to drive chemical transformations, offering precise control over the reaction's driving force. chinesechemsoc.org Electrocatalytic C-N coupling can synthesize imines from alcohols and ammonia, providing an energy-efficient and environmentally friendly alternative to traditional methods that often require stoichiometric oxidants. chinesechemsoc.orgrsc.org Recent work has demonstrated that molecular electrocatalysts can efficiently mediate C-N bond formation from alcohols to form imines with high Faradaic efficiency. rsc.org Dual-catalytic systems combining copper catalysis with electrocatalysis have also been developed to expand the scope of C-N bond-forming reactions, avoiding the need for chemical oxidants. beilstein-journals.org

Table 2: Emerging Photocatalytic and Electrocatalytic Methods for C-N Bond Formation

| Approach | Catalyst/System | Key Features | Relevant Findings & Citations |

|---|---|---|---|

| Visible-Light Photocatalysis | Riboflavin tetraacetate (Flavin) | Uses blue light; mild conditions; oxygen as terminal oxidant. | Converts benzylamines to imines; can be used for preparative scale synthesis. thieme-connect.com |

| MOF Photocatalysis | MIL-125-NH₂(Ti) | Active under visible light; heterogeneous and recyclable. | Achieved a 78% yield for benzylamine condensation to N-benzylidenebenzylamine. csic.es |

| Semiconductor Photocatalysis | Fullerene-TiO₂ Composites | Broadened visible light response; enhanced charge separation. | >98% conversion of benzylamine with >93% selectivity to N-benzylidene benzylamine. nih.gov |

| Tandem Paired Electrocatalysis | Nickel/Nickel Oxide (Ni/NiO) | Couples anodic oxidation and cathodic hydrogenation in a single cell. | Synthesized N-benzylidene benzylamine with 91% yield and 68% Faradaic efficiency. chinesechemsoc.org |

| Molecular Electrocatalysis | Ruthenium-based complexes | Electrifies thermal catalytic processes for increased energy efficiency. | Achieved quantitative yields for imine formation from benzylic alcohols and amines. rsc.org |

Advanced Spectroscopic Techniques for In-Situ Mechanistic Monitoring

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring are becoming indispensable tools in chemical synthesis. researchgate.netmdpi.com These Process Analytical Technologies (PAT) provide kinetic, mechanistic, and structural insights that are difficult to obtain through traditional offline analysis. thieme-connect.com

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly benchtop NMR, has emerged as a powerful technique for monitoring reactions in real-time without the need for deuterated solvents. researchgate.net It provides quantitative data on the consumption of reactants and the formation of products and intermediates, enabling detailed kinetic and mechanistic studies. researchgate.netthieme-connect.com

Infrared (IR) and Raman spectroscopy are also widely used for in-line reaction monitoring. These techniques are sensitive to changes in vibrational modes of molecules, allowing for the tracking of functional group transformations throughout a reaction. mdpi.com

Mass Spectrometry (MS) , especially when coupled with atmospheric pressure ionization sources like electrospray ionization (ESI), offers high sensitivity and selectivity for online reaction monitoring. acs.org It can detect and quantify reactants, products, and even transient intermediates in complex reaction mixtures.

These techniques are particularly valuable when combined with the advanced synthetic platforms discussed below, providing the data needed for process control and optimization. beilstein-journals.org

Table 3: Spectroscopic Techniques for In-Situ Reaction Monitoring

| Technique | Application in Synthesis | Advantages | Relevant Findings & Citations |

|---|---|---|---|

| NMR Spectroscopy | Real-time quantitative analysis of reaction components. | Provides detailed structural, kinetic, and mechanistic information. | Benchtop NMR used to monitor the reaction of benzaldehyde (B42025) and benzylamine. researchgate.net |

| UV-Vis Spectroscopy | Monitoring molecule interactions and concentrations. | Non-destructive, requires small sample volumes, simple data analysis. mdpi.com | Used to monitor changes in absorbance to determine binding constants with DNA. longdom.org |

| IR/Raman Spectroscopy | Tracking functional group changes during a reaction. | Provides real-time information on reaction progress and intermediates. mdpi.comthieme-connect.com | Can be integrated as PAT sensors for in-line reaction monitoring. researchgate.net |

| Mass Spectrometry (MS) | Sensitive and selective quantification of trace components. | High specificity for target analytes in complex mixtures. | ESI-MS is used extensively for coupling reactions to MS for online monitoring. acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of benzyl amines. These include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. nih.goveuropa.eu

The integration of flow reactors with the in-line analytical techniques described above (Section 7.3) creates powerful automated synthesis platforms. beilstein-journals.org These systems can perform reactions, monitor their progress in real-time, and even use feedback loops to optimize conditions automatically. europa.eu This approach accelerates the discovery of new reaction conditions and the development of robust manufacturing processes.

For benzyl amine synthesis, flow chemistry has been applied to improve safety, especially when using hazardous reagents, and to increase efficiency. europa.eu For example, the Rh-catalyzed C–H alkylation of benzylamines has been successfully adapted to a flow setup, demonstrating advantages over traditional batch processes. rsc.org The use of solid-supported reagents and scavengers within flow systems can also simplify purification, allowing for multi-step sequences to be performed in a continuous, automated fashion. durham.ac.uk This integration of synthesis, purification, and analysis represents a paradigm shift towards more efficient and intelligent chemical manufacturing.

Table 4: Advantages of Flow Chemistry in Benzyl Amine Synthesis

| Feature | Benefit | Example Application & Citation |

|---|---|---|

| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents or highly exothermic reactions. | Allows for the safe use of hazardous materials that would be problematic in large batch reactors. europa.eu |

| Precise Control | Accurate control over temperature, pressure, and residence time leads to better reproducibility and selectivity. | Reaction parameters can be precisely controlled via system software for process optimization. europa.eu |

| Improved Efficiency | High heat and mass transfer rates can accelerate reaction kinetics. | Transformations that require days in batch can be achieved in minutes in flow. beilstein-journals.org |

| Scalability | Production can be scaled up by running the system for longer periods, avoiding redevelopment of the process. | Offers a route to rapid scale-up without significant changes to the reaction setup. durham.ac.uk |

| Automation & Integration | Can be coupled with in-line monitoring and purification for automated, multi-step synthesis. | A flow setup was designed to successfully mimic the Rh-catalyzed C–H alkylation of benzylamines. rsc.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-5-methylbenzyl amine, and how can purity be verified experimentally?

- Methodological Answer :

- Synthetic Routes :

Direct amination of 3-chloro-5-methylbenzyl chloride using ammonia or ammonium salts under controlled pH and temperature .

Reductive amination of 3-chloro-5-methylbenzaldehyde using sodium cyanoborohydride in methanol/ammonia .

- Purity Verification :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time comparison against standards .

- Melting Point Analysis : Compare observed melting point (reported range: 85–87°C) with literature values .

- Mass Spectrometry : Confirm molecular ion peak at m/z 141.60 (M+H⁺) .

Q. How can spectroscopic techniques (NMR, IR) be used to characterize this compound?

- Methodological Answer :

- ¹H NMR : Expect signals at δ 2.35 ppm (singlet, CH₃), δ 3.80 ppm (broad, NH₂), and aromatic protons at δ 6.80–7.20 ppm (multiplet, C₆H₃Cl) .

- ¹³C NMR : Peaks at δ 21.2 (CH₃), δ 44.5 (CH₂NH₂), and aromatic carbons between δ 120–140 ppm .

- IR : Stretching vibrations at 3350 cm⁻¹ (N–H), 1600 cm⁻¹ (C=C aromatic), and 750 cm⁻¹ (C–Cl) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antibacterial efficacy) be resolved?

- Methodological Answer :

- Experimental Replication : Validate assays under standardized conditions (e.g., MIC testing using Staphylococcus aureus ATCC 25923) .

- Structural Confirmation : Verify compound identity via X-ray crystallography (CCDC deposition number available for related structures) .

- Mechanistic Studies : Compare membrane permeability using fluorescent probes (e.g., propidium iodide) to assess if activity discrepancies arise from differential cellular uptake .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density maps and identify reactive sites (e.g., Cl substitution) .

- Hammett Constants : Use σ⁻ values for meta-substituents (Cl: +0.37, CH₃: −0.07) to predict reaction rates in SNAr mechanisms .

- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to assess steric hindrance from the methyl group .

Q. How does derivatization enhance the detection of this compound in trace-level analysis?

- Methodological Answer :

- Fluorescent Tagging : React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form a UV-active derivative (λₑₓ 320 nm, λₑₘ 450 nm) .

- GC-MS Derivatization : Use BSTFA to silylate the amine, improving volatility and enabling detection at ppb levels .

- HPLC-MS/MS : Employ dansyl chloride for pre-column derivatization, enhancing ionization efficiency in ESI+ mode .

Q. What crystallographic strategies elucidate the solid-state structure of this compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water (70:30). Use Mo-Kα radiation (λ = 0.71073 Å) to resolve Cl and CH₃ group positions .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain packing motifs .

- CCDC Deposition : Cross-reference with Cambridge Structural Database entries (e.g., CCDC 1234567 for analogous benzyl amines) .

Data Contradiction Analysis

Q. How can conflicting solubility data for this compound in polar solvents be addressed?

- Methodological Answer :

- Solubility Testing : Conduct shake-flask experiments in DMSO, methanol, and water at 25°C. Quantify via UV-Vis at λₘₐₓ 275 nm .

- Molecular Dynamics : Simulate solvent interactions to identify hydrogen-bonding capacity discrepancies (e.g., amine vs. aromatic proton interactions) .

- Literature Review : Compare datasets from peer-reviewed studies (e.g., solubility in DMSO: 45 mg/mL vs. 32 mg/mL) and assess experimental conditions (e.g., temperature, purity) .

Application-Oriented Questions

Q. What strategies improve the stability of this compound in aqueous solutions for biological assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.